molecular formula C7H5FN4O B1376738 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine CAS No. 1462900-00-0

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1376738
CAS No.: 1462900-00-0
M. Wt: 180.14 g/mol
InChI Key: OKNOKGZEBVSKQE-UHFFFAOYSA-N
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Description

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both a fluoropyridine and an oxadiazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the oxadiazole ring.

    3-(4-Fluorophenyl)-1,2,4-oxadiazole: A compound with a similar oxadiazole ring but different substitution pattern on the aromatic ring.

    5-(4-Chloropyridin-3-yl)-1,3,4-oxadiazol-2-amine: A structurally similar compound with a chlorine atom instead of fluorine.

Uniqueness

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the fluoropyridine and oxadiazole moieties, which imparts distinct chemical and biological properties. The presence of fluorine enhances the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O/c8-5-3-10-2-1-4(5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNOKGZEBVSKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=NN=C(O2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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